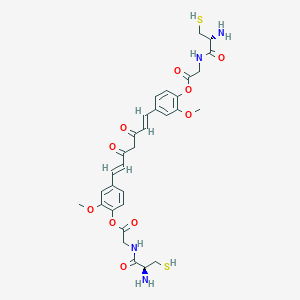![molecular formula C12H18N4O3 B13860357 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol](/img/structure/B13860357.png)
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol is a chemical compound with the molecular formula C11H16N4O3 It features a piperazine ring substituted with a nitropyridine moiety and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol typically involves the reaction of 5-nitropyridine-2-carbaldehyde with piperazine in the presence of a reducing agent. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature and pressure conditions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the piperazine ring.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}methanol: Similar structure but with a methanol group instead of ethanol.
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}propane: Similar structure but with a propane group instead of ethanol.
Uniqueness
2-{4-[(5-Nitropyridin-2-yl)methyl]piperazin-1-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitropyridine and a piperazine ring makes it a versatile compound for various applications .
特性
分子式 |
C12H18N4O3 |
|---|---|
分子量 |
266.30 g/mol |
IUPAC名 |
2-[4-[(5-nitropyridin-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H18N4O3/c17-8-7-14-3-5-15(6-4-14)10-11-1-2-12(9-13-11)16(18)19/h1-2,9,17H,3-8,10H2 |
InChIキー |
ZNEZIFDLPOEHJA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


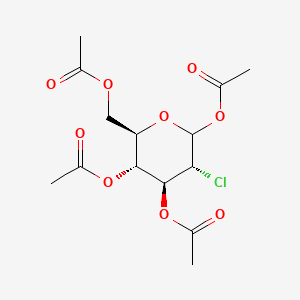
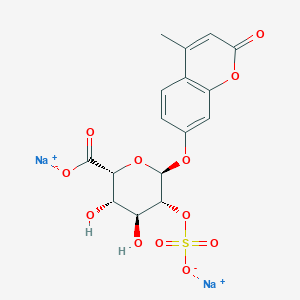
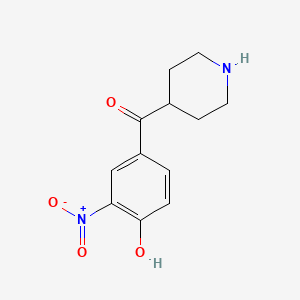

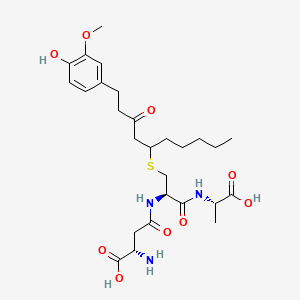
![7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
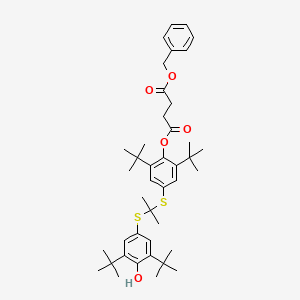

![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
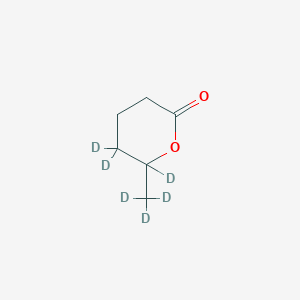
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
